molecular formula C13H16N2 B8716725 1-(3-Phenylprop-2-yn-1-yl)piperazine CAS No. 148728-47-6

1-(3-Phenylprop-2-yn-1-yl)piperazine

Cat. No. B8716725
M. Wt: 200.28 g/mol
InChI Key: FZSGPCWHYSRBHK-UHFFFAOYSA-N
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Patent
US07645754B2

Procedure details

To a solution of piperazine (862 mg, 10.0 mmol) in THF (16 mL) is added (3-bromoprop-1-ynyl)-benzene (245 mg, 1.26 mmol), and the reaction mixture is stirred overnight. THF is evaporated, water/Na2CO3 is added, the mixture is extracted with Et2O (6×10 mL), the combined extracts are washed with water, brine, dried over MgSO4, filtered, and concentrated. The residue is purified by chromatography (silica gel, MeOH/CH2Cl2), yielding 179 mg (0.892 mmol, 71%) of the target compound. 1H NMR (CDCl3, 200 MHz): δ=1.97 (s, 1H), 2.63 (m, 4H), 2.97 (m, 4H), 3.51 (s, 2H), 7.25-7.35 (m, 3H), 7.40-7.48 (m, 2H).
Quantity
862 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:8][C:9]#[C:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1COCC1>[C:11]1([C:10]#[C:9][CH2:8][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
862 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
245 mg
Type
reactant
Smiles
BrCC#CC1=CC=CC=C1
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF is evaporated
ADDITION
Type
ADDITION
Details
water/Na2CO3 is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with Et2O (6×10 mL)
WASH
Type
WASH
Details
the combined extracts are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (silica gel, MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.892 mmol
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.